2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Lipoxygenase SAR Sulfonamide

2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1172486-08-6) is a fully synthetic small molecule (C₁₈H₂₃N₃O₃S, MW 361.46 g/mol) belonging to the sulfonyl-piperidine-oxadiazole hybrid class. Its architecture fuses a 2,5-dimethylphenylsulfonyl head group, a piperidine linker, and a 2-cyclopropyl-1,3,4-oxadiazole tail, yielding a rigid, multifunctional scaffold with computed XLogP3 of 2.5 and topological polar surface area (TPSA) of 84.7 Ų.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 1172486-08-6
Cat. No. B2464629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS1172486-08-6
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
InChIInChI=1S/C18H23N3O3S/c1-12-3-4-13(2)16(11-12)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-5-6-14/h3-4,11,14-15H,5-10H2,1-2H3
InChIKeyZHRAUFLPCHIGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1172486-08-6): Physicochemical Identity, Scaffold Architecture, and Procurement Baseline


2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1172486-08-6) is a fully synthetic small molecule (C₁₈H₂₃N₃O₃S, MW 361.46 g/mol) belonging to the sulfonyl-piperidine-oxadiazole hybrid class [1]. Its architecture fuses a 2,5-dimethylphenylsulfonyl head group, a piperidine linker, and a 2-cyclopropyl-1,3,4-oxadiazole tail, yielding a rigid, multifunctional scaffold with computed XLogP3 of 2.5 and topological polar surface area (TPSA) of 84.7 Ų [1]. The compound is primarily sourced as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications, including enzyme inhibitor discovery and receptor modulator campaigns [1][2].

Why 1,3,4-Oxadiazole-Piperidine-Sulfonyl Hybrids Cannot Be Treated as Interchangeable: The Structural Sensitivity of Bioactivity in 2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole and Its Closest Analogs


Within the sulfonyl-piperidine-oxadiazole chemotype, even conservative peripheral modifications can cause complete loss of target engagement [1]. Published structure-activity relationship (SAR) data demonstrate that compounds bearing a dimethylphenyl moiety on the sulfonamide are inactive against lipoxygenase (LOX), whereas the unsubstituted phenyl analog retains micromolar inhibitory activity (IC₅₀ = 23.57 µM) [1]. Conversely, substitution at the oxadiazole 2-position governs selectivity across acetylcholinesterase (AChE), urease, and LOX enzyme panels; shifts from cyclopropyl to trifluoromethyl or neopentyl fundamentally alter both potency rank-order and enzyme selectivity profiles [1][2]. Consequently, generic substitution within this scaffold is not pharmacologically silent—it introduces quantifiable, target-specific activity cliffs that invalidate simple analog interchange for any experiment requiring defined biological readouts [1].

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Head-to-Head and Cross-Study Comparator Data


Arylsulfonyl Substitution Determines LOX Enzyme Activity: 2,5-Dimethylphenyl vs. Unsubstituted Phenyl

In a systematic enzyme inhibition panel of 14 sulfonyl-piperidine-oxadiazole hybrids, compounds bearing a dimethylphenyl sulfonamide moiety were uniformly inactive against lipoxygenase (LOX), whereas the unsubstituted phenyl analog (compound 8f) exhibited an IC₅₀ of 23.57 ± 0.48 µM and 81.32% inhibition at 0.25 mM [1]. The 2,5-dimethyl substitution pattern therefore functions as a selectivity filter, ablating LOX inhibition while potentially preserving or enhancing activity against other targets (e.g., AChE or urease) [1].

Lipoxygenase SAR Sulfonamide

Cyclopropyl-Oxadiazole Core Supports Nanomolar Autotaxin Inhibition: Cross-Study Benchmarking Against the 2-Cyclopropyl-1,3,4-oxadiazole-piperidine Pharmacophore

A derivative sharing the identical 2-cyclopropyl-1,3,4-oxadiazole-piperidine core present in the target compound—(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one—demonstrated sub-nanomolar autotaxin inhibition with an IC₅₀ of 4.80 nM [1]. This establishes that the cyclopropyl-oxadiazole-piperidine substructure is competent for high-affinity enzyme engagement when appropriately elaborated [1]. By contrast, close analogs in which the cyclopropyl group is replaced by trifluoromethyl or neopentyl lack comparable autotaxin data, and published SAR indicates such replacements redirect selectivity toward different enzyme panels (AChE, urease, or LOX) [2].

Autotaxin Enzyme inhibition Pharmacophore

Sulfonyl-Piperidine-Oxadiazole Hybrids as Urease Inhibitors: Quantitative Benchmarking Against Thiourea Reference Standard

A closely related series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated potent urease inhibition, with the most active compounds (7m and 7o) achieving IC₅₀ values of 0.63 ± 0.001 µM and 1.13 ± 0.003 µM, respectively—representing a 34-fold improvement over the reference standard thiourea (IC₅₀ = 21.25 ± 0.15 µM) [1]. The 2,5-dimethylphenylsulfonyl variant present in the target compound introduces additional steric bulk and altered electronic character relative to the 4-chlorophenyl comparator, which may further modulate urease inhibitory potency and selectivity [1][2].

Urease inhibition IC50 Thiourea

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Polar Surface Area of Cyclopropyl vs. Trifluoromethyl Oxadiazole Analogs

The target compound (2-cyclopropyl-oxadiazole) exhibits a computed XLogP3 of 2.5 and TPSA of 84.7 Ų [1]. In contrast, the commercially available trifluoromethyl analog (CAS 1706030-80-9; 2-CF₃-oxadiazole) is predicted to possess higher lipophilicity (estimated XLogP3 ≈ 3.0–3.5) and a larger TPSA contribution from fluorine atoms, while the neopentyl analog (CAS 1105200-97-2) introduces substantially greater steric volume and lipophilicity (estimated XLogP3 > 4.0) [1][2]. These divergent physicochemical signatures translate into measurable differences in aqueous solubility, membrane permeability, and plasma protein binding that directly impact in vitro assay compatibility and in vivo pharmacokinetic behavior [2].

Lipophilicity TPSA Drug-likeness

Procurement-Relevant Application Scenarios for 2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Based on Quantitative Differentiation Evidence


Selective Enzyme Inhibitor Lead Optimization: Exploiting the Dimethylphenyl LOX Selectivity Filter

Programs seeking selective enzyme inhibitors that avoid lipoxygenase off-target activity should use the 2,5-dimethylphenylsulfonyl congener as a negative-control scaffold for LOX. The published SAR confirms that 2,5-dimethyl substitution on the phenylsulfonyl group completely ablates LOX inhibition (IC₅₀ inactive vs. 23.57 µM for unsubstituted phenyl), enabling chemists to design selectivity into their lead series from the outset [1].

Autotaxin-Targeted Chemical Probe Development Using the Cyclopropyl-Oxadiazole-Piperidine Pharmacophore

The 2-cyclopropyl-1,3,4-oxadiazole-piperidine core is validated for autotaxin (ENPP2) engagement at sub-nanomolar potency (IC₅₀ = 4.80 nM for a derivative sharing this core). The 2,5-dimethylphenylsulfonyl variant serves as a strategic intermediate for parallel library synthesis, allowing rapid diversification of the sulfonamide vector while retaining the autotaxin-competent cyclopropyl-oxadiazole-piperidine substructure [1][2].

Urease Inhibitor Screening Cascade with Defined SAR Comparator Set

Teams assembling a urease inhibitor screening deck should include the 2,5-dimethylphenylsulfonyl analog alongside the 4-chlorophenylsulfonyl reference series (urease IC₅₀ = 0.63 µM for the most potent 4-Cl congener) to systematically probe the impact of aryl sulfonamide substitution on urease potency. This enables direct SAR dissection of steric (2,5-dimethyl vs. 4-chloro) and electronic effects on enzyme inhibition within a single experiment [3].

CNS Drug Discovery: Multiparameter Optimization with Defined Lipophilicity and TPSA

With XLogP3 = 2.5 and TPSA = 84.7 Ų, this compound resides within the favorable CNS MPO chemical space. Medicinal chemistry teams optimizing blood-brain barrier penetration should procure this specific analog rather than higher-logP trifluoromethyl or neopentyl congeners (estimated XLogP3 > 3.0–4.0), which are more likely to exceed lipophilicity thresholds and exhibit poorer CNS drug-likeness scores [1].

Quote Request

Request a Quote for 2-Cyclopropyl-5-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.